molecular formula C9H9BrClNO2 B3002854 5-Bromoindoline-6-carboxylic acid hydrochloride CAS No. 2137804-02-3

5-Bromoindoline-6-carboxylic acid hydrochloride

Cat. No.: B3002854
CAS No.: 2137804-02-3
M. Wt: 278.53
InChI Key: SILSWSWPNFFVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromoindoline-6-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H9BrClNO2 and its molecular weight is 278.53. The purity is usually 95%.
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Biological Activity

5-Bromoindoline-6-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide an in-depth understanding of its biological activity.

This compound is derived from the indole family, a class of compounds known for their diverse biological activities. The presence of the bromine atom at the 5-position and the carboxylic acid functional group at the 6-position enhances its reactivity and biological profile.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of indole derivatives, including this compound.

  • Synthesis and Evaluation : A study synthesized various 5-bromoindole-2-carboxamides and evaluated their antibacterial activity against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL, demonstrating significant antibacterial activity compared to standard antibiotics like gentamicin and ciprofloxacin .
  • Mechanism of Action : The mechanism involves inhibition of bacterial cystathionine γ-synthase (bCSE), which is crucial for bacterial survival. Inhibition enhances the efficacy of traditional antibiotics, suggesting a potential for combination therapies .

Anticancer Activity

The anticancer potential of 5-bromoindoline derivatives has also been explored extensively.

  • In Vitro Studies : Compounds derived from indole structures, including those similar to this compound, have shown cytotoxic effects against various cancer cell lines. For instance, one study reported that a related compound exhibited an IC50 value of 0.84 μM against pediatric glioblastoma multiforme (GBM) cell lines, indicating potent antiproliferative activity .
  • Transcriptional Analysis : Further research indicated that treatment with certain indole derivatives led to downregulation of genes associated with tumor progression, such as carbonic anhydrase 9 (CA9) and spleen tyrosine kinase (SYK), suggesting a targeted mechanism in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of indole derivatives.

CompoundSubstituentMIC (μg/mL)IC50 (μM)
7a-0.35-
7b-0.50-
8g--0.32
9a--8.25
15--5.04

This table summarizes key findings from various studies on the antibacterial and anticancer activities associated with different substituents on indole derivatives . The data indicate that modifications at specific positions significantly influence both antibacterial efficacy and cytotoxicity.

Case Studies

  • Antibacterial Efficacy : A series of indole derivatives were tested against multi-drug resistant strains, showing that certain modifications could enhance activity against Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections .
  • Antitumor Activity : In another study, compounds similar to this compound were evaluated for their ability to induce apoptosis in GBM cells, demonstrating a promising pathway for developing new cancer therapies .

Scientific Research Applications

Antiviral and Antibacterial Properties

Antiviral Applications:
5-Bromoindoline-6-carboxylic acid hydrochloride has been investigated for its potential as an antiviral agent. It is utilized in the synthesis of compounds that exhibit antiviral activity, particularly against viruses that induce interferon responses. For instance, derivatives of this compound have been shown to enhance the efficacy of antiviral treatments by acting as interferon inducers, which can modulate the immune response against viral infections .

Antibacterial Activity:
Recent studies have highlighted the compound's role in developing antibacterial agents, particularly inhibitors targeting bacterial cystathionine γ-synthase (bCSE). These inhibitors are designed to enhance the sensitivity of pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa to conventional antibiotics. The synthesis of these inhibitors often involves utilizing 6-bromoindole derivatives as key building blocks, showcasing the compound's versatility in medicinal chemistry .

Synthesis of Indole Derivatives

This compound serves as a critical intermediate in synthesizing various indole derivatives. These derivatives have been explored for their biological activities, including antitumor and antifungal properties. The compound's structure allows for modifications that can lead to enhanced biological activity and selectivity against specific targets.

Table 1: Summary of Indole Derivatives Synthesized from this compound

Compound NameStructureBiological ActivityReference
NL1NL1Antibacterial
NL2NL2Antibiotic potentiator
NL3NL3Antiviral

Case Studies

Case Study 1: Synthesis and Evaluation of bCSE Inhibitors
In a recent study, researchers synthesized three selective bCSE inhibitors using 6-bromoindole as a core structure. The inhibitors demonstrated significant antibacterial properties, enhancing the effectiveness of existing antibiotics against resistant strains. The study emphasized optimizing synthetic routes for scalability and efficiency, which is crucial for further biological testing .

Case Study 2: Antiviral Activity Against HIV-1
Another investigation focused on the potential of indole derivatives, including those derived from this compound, as HIV-1 integrase inhibitors. The study reported that specific modifications at the C3 position of the indole scaffold significantly improved inhibitory activity against integrase strand transfer processes. This highlights the importance of structural optimization in drug design and development .

Properties

IUPAC Name

5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2.ClH/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13;/h3-4,11H,1-2H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILSWSWPNFFVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)Br)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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